![molecular formula C20H25BrN4O4 B13853816 (2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a brominated phenyl group, and a pyrrolidinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperazine structure. The brominated phenyl group is introduced through a halogenation reaction, and the pyrrolidinyl moiety is added via a nucleophilic substitution reaction. The final step involves the formation of the carboxylate ester linkage under acidic or basic conditions, depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted piperazine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its brominated phenyl group can serve as a tag for tracking the compound within biological systems, providing valuable insights into cellular processes and molecular mechanisms .
Medicine
Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutics for various diseases, including cancer and neurological disorders .
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can form covalent bonds with target proteins, leading to the inhibition or activation of their biological functions. The piperazine ring and pyrrolidinyl moiety contribute to the compound’s binding affinity and specificity, allowing it to modulate various signaling pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-Dioxopyrrolidin-1-yl)methylbenzonitrile: This compound shares the pyrrolidinyl moiety but lacks the piperazine ring and brominated phenyl group.
4-(Bis(4-chlorophenyl)methyl)piperazine-1-carboxylate: Similar in structure but with chlorinated phenyl groups instead of brominated ones.
4-[(2,5-Dioxopyrrolidin-1-yl)phenylamino]-4-hydroxybutyric acid: Contains a pyrrolidinyl group and a phenylamino group but differs in the overall structure.
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a brominated phenyl group, and a pyrrolidinyl moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C20H25BrN4O4 |
|---|---|
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H25BrN4O4/c21-16-4-3-15(17(13-16)23-7-1-2-8-23)14-22-9-11-24(12-10-22)20(28)29-25-18(26)5-6-19(25)27/h3-4,13H,1-2,5-12,14H2 |
Clé InChI |
WCXVBQBYYXVZBA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C=CC(=C2)Br)CN3CCN(CC3)C(=O)ON4C(=O)CCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



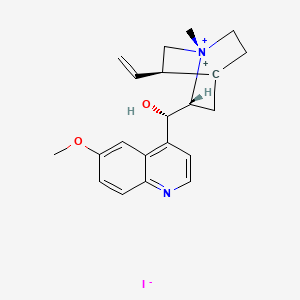
![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)

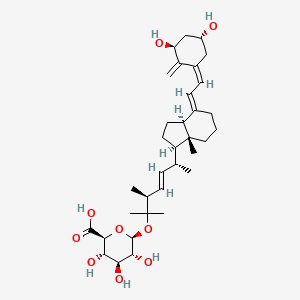
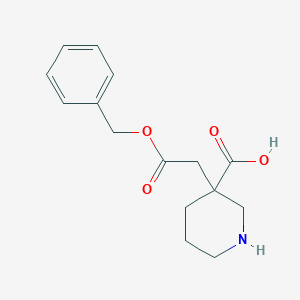
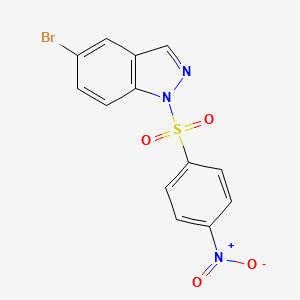
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
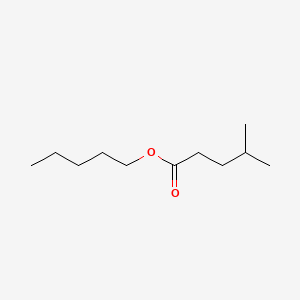
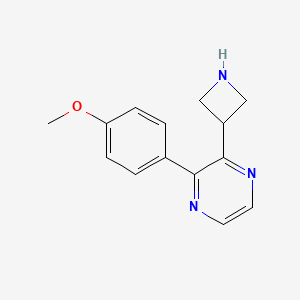
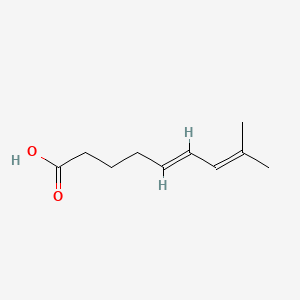
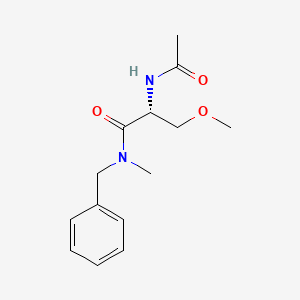
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

